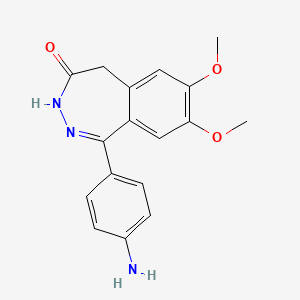
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Overview
Description
SB 200646 hydrochloride: is a potent and selective antagonist of the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It is known for its high selectivity, being 50 times more selective for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors compared to the 5-hydroxytryptamine 2A receptor . This compound has shown significant anxiolytic properties and is used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 200646 hydrochloride involves the formation of N-(1-methyl-1H-indol-5-yl)-N’-3-pyridinylurea hydrochloride. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving indole and pyridine derivatives .
Industrial Production Methods: Industrial production methods for SB 200646 hydrochloride are not extensively documented. Typically, such compounds are produced in specialized chemical manufacturing facilities under stringent conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: SB 200646 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can introduce halogen atoms into the indole or pyridine rings, while reduction can lead to the formation of reduced derivatives of the compound .
Scientific Research Applications
SB 200646 hydrochloride is extensively used in scientific research due to its selective antagonism of the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. Its applications include:
Neuroscience: Studying the role of serotonin receptors in anxiety and other neurological disorders.
Pharmacology: Investigating the effects of serotonin receptor antagonism on various physiological and pathological processes.
Drug Development: Serving as a lead compound for the development of new anxiolytic and antidepressant drugs.
Mechanism of Action
SB 200646 hydrochloride exerts its effects by selectively binding to and antagonizing the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. This antagonism prevents the activation of these receptors by serotonin, thereby modulating neurotransmission and reducing anxiety . The compound’s high selectivity for these receptors over the 5-hydroxytryptamine 2A receptor is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Ketanserin: Another serotonin receptor antagonist but with less selectivity for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors.
RS-127445: A selective antagonist for the serotonin 5-hydroxytryptamine 2B receptor.
SB 271046 hydrochloride: A selective antagonist for the serotonin 5-hydroxytryptamine 6 receptor.
Uniqueness: SB 200646 hydrochloride is unique due to its high selectivity for the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, making it a valuable tool in research focused on these specific receptors .
Properties
IUPAC Name |
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRYPUQJEDJLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017649 | |
| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143797-62-0 | |
| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methyl-1H-5-indolyl)-N'-(3-pyridinyl)ureαhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


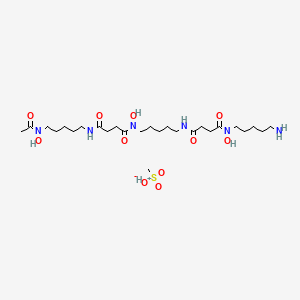
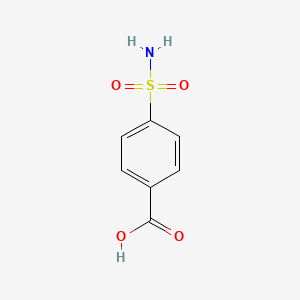

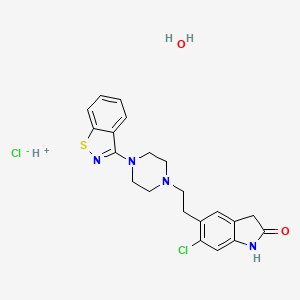
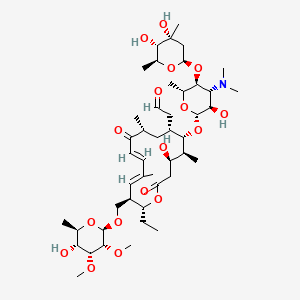
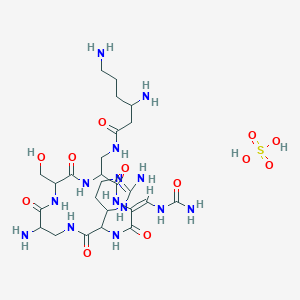
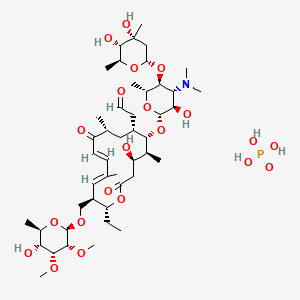

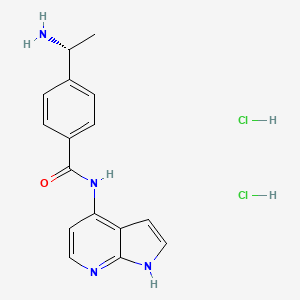

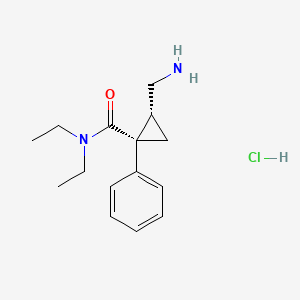
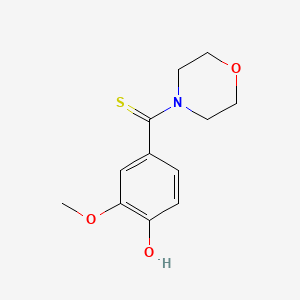
![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)
